An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile (CAS Number 859855-53-1)
An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile (CAS Number 859855-53-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its physicochemical properties, safety and handling protocols, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental methodologies and data are presented to support researchers and drug development professionals in its application.
Introduction
3-Amino-4-fluorobenzonitrile (CAS: 859855-53-1) is a substituted aromatic nitrile that has garnered significant interest in the field of drug discovery. Its unique structural features, including an amine group, a fluorine atom, and a nitrile moiety, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the amino and nitrile groups serve as reactive handles for further chemical modifications. This guide aims to be a comprehensive resource for scientists utilizing this compound in their research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Amino-4-fluorobenzonitrile is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 859855-53-1 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂ | [1][2][3] |
| Molecular Weight | 136.13 g/mol | [1][2][3] |
| Appearance | Off-white to Dark Yellow Solid | |
| Melting Point | Not Reported | |
| Boiling Point | 279.1 ± 20.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Not Reported | |
| IUPAC Name | 3-amino-4-fluorobenzonitrile | [2][3] |
Safety and Handling
Proper handling of 3-Amino-4-fluorobenzonitrile is crucial to ensure laboratory safety. This compound is classified as harmful and an irritant.
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area or in a fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
First Aid Measures:
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Synthesis and Experimental Protocols
General Experimental Protocol: Catalytic Hydrogenation
This protocol describes a general method for the reduction of a nitroarene to an aniline using catalytic hydrogenation.
Workflow for Catalytic Hydrogenation
Caption: General workflow for the synthesis of 3-Amino-4-fluorobenzonitrile via catalytic hydrogenation.
Materials:
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3-Nitro-4-fluorobenzonitrile
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Palladium on carbon (10 wt. %)
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Ethanol or Ethyl Acetate
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Hydrogen gas
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Celite®
Procedure:
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In a flask suitable for hydrogenation, dissolve 3-nitro-4-fluorobenzonitrile in a suitable solvent like ethanol or ethyl acetate.
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Carefully add a catalytic amount of 10% palladium on carbon to the solution.
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Secure the flask to a hydrogenation apparatus.
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Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atmospheres) at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Wash the filter cake with the reaction solvent.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 3-Amino-4-fluorobenzonitrile by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery
3-Amino-4-fluorobenzonitrile is a valuable building block for the synthesis of kinase inhibitors, which are a class of targeted therapy drugs that block the action of one or more protein kinases. Dysregulation of kinase activity is a frequent cause of diseases such as cancer and inflammatory disorders.
Role in Kinase Inhibitor Synthesis
The aminobenzonitrile scaffold is a key component in the synthesis of various heterocyclic cores that are known to bind to the ATP-binding site of kinases. Specifically, derivatives of 3-Amino-4-fluorobenzonitrile are explored in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[4][5]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway transmits signals from cytokines and growth factors to the nucleus, playing a key role in immunity and inflammation. J[6][7]AK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.
[4][8]JAK-STAT Signaling Pathway
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
